1,2,4- vs. 1,2,3-Triazole: CYP Inhibition Propensity
Compounds bearing the 1,2,4-triazole scaffold demonstrate markedly different cytochrome P450 (CYP) inhibition profiles compared to their 1,2,3-triazole regioisomers. In a comparative study of imidazole, 1,2,4-triazole, and 1,2,3-triazole as CYP heme ligands, 1,2,4-triazole formed functionally competent heme complexes analogous to imidazole, whereas 1,2,3-triazole was notably underrepresented among CYP inhibitors due to its distinct nitrogen arrangement [1]. This inherent regioisomeric preference means that the target compound (1,2,4-triazole) is predisposed to CYP engagement, while the 1,2,3-triazole analog (CAS 1437385-23-3) may exhibit reduced CYP liability—a critical consideration when selecting building blocks for CNS or hepatically cleared drug candidates.
| Evidence Dimension | CYP enzyme heme coordination propensity |
|---|---|
| Target Compound Data | 1,2,4-Triazole scaffold: forms functionally competent triazole-water-heme complexes; represented among CYP inhibitors |
| Comparator Or Baseline | 1,2,3-Triazole scaffold: underrepresented among CYP inhibitors; distinct heme interaction geometry |
| Quantified Difference | Qualitative binary difference: 1,2,4-triazole engages CYP heme; 1,2,3-triazole largely does not |
| Conditions | In vitro CYP binding assays; X-ray crystallography of CYP heme domains |
Why This Matters
For programs optimizing CYP-mediated metabolism, choosing the 1,2,4-triazole scaffold (target compound) vs. the 1,2,3-triazole regioisomer has direct consequences for metabolic stability and drug-drug interaction risk.
- [1] Conner, K.P. et al. (2012). 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water-Heme Complexes. Journal of the American Chemical Society. DOI: 10.1021/ja300774z. View Source
